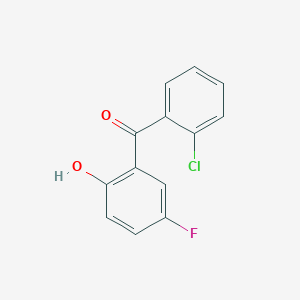

2'-Chloro-5-fluoro-2-hydroxybenzophenone

Description

Structural Archetype and Synthetic Significance

The fundamental structure of a hydroxybenzophenone consists of a benzoyl group attached to a phenol (B47542). The position of the hydroxyl group on the phenolic ring and the nature and placement of other substituents on either or both aromatic rings give rise to a vast array of derivatives with distinct properties. The presence of the hydroxyl group is particularly significant as it can form an intramolecular hydrogen bond with the carbonyl oxygen, a feature that influences the molecule's conformation and photophysical behavior.

The synthesis of these compounds is of great importance, with the Friedel-Crafts acylation being a primary and versatile method for their preparation. organic-chemistry.orgnih.govrsc.orgkhanacademy.orgchemicalbook.com This electrophilic aromatic substitution reaction typically involves the reaction of a substituted phenol with a benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. organic-chemistry.orgnih.govrsc.orgkhanacademy.orgchemicalbook.com The regioselectivity of the acylation is influenced by the directing effects of the substituents on the aromatic rings. While the Friedel-Crafts acylation is a cornerstone in the synthesis of hydroxybenzophenones, specific procedural details for 2'-Chloro-5-fluoro-2-hydroxybenzophenone are not extensively documented in publicly available literature. A plausible synthetic route would involve the Friedel-Crafts acylation of 4-fluorophenol (B42351) with 2-chlorobenzoyl chloride. The precursor, 2-Chloro-5-fluorophenol, can be synthesized from p-fluoroaniline through a series of reactions including bromination, diazochlorination, and a Grignard reaction. guidechem.com

Overview of Research Trajectories for Halogenated Hydroxybenzophenone Derivatives

The introduction of halogen atoms, such as chlorine and fluorine, into the hydroxybenzophenone scaffold has been a key area of research. Halogenation can significantly modify the electronic and steric properties of the molecule, thereby influencing its chemical reactivity, biological activity, and photostability. researchgate.net

Research into halogenated hydroxybenzophenone derivatives has followed several key trajectories:

UV Absorption and Photostability: Many halogenated hydroxybenzophenones are investigated for their ability to absorb ultraviolet radiation, making them valuable as UV filters in various applications. The specific halogen substituents can fine-tune the absorption spectrum and enhance the photostability of the molecule. An isomer of the title compound, 4'-Chloro-5-fluoro-2-hydroxybenzophenone, is noted for its use as a UV filter in sunscreens and cosmetics and as a photostabilizer in polymers. chemimpex.com

Medicinal Chemistry: The presence of halogens can impact the lipophilicity and metabolic stability of a compound, properties that are crucial for drug design. Halogenated compounds have shown a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. researchgate.netnih.gov The benzophenone (B1666685) scaffold itself is found in numerous bioactive natural products and synthetic molecules. nih.gov

Materials Science: The unique photophysical properties of some hydroxybenzophenone derivatives, such as their potential for excited-state intramolecular proton transfer (ESIPT), make them interesting candidates for advanced materials, including organic light-emitting diodes (OLEDs) and fluorescent probes.

While these research areas are prominent for the broader class of halogenated hydroxybenzophenones, specific and detailed research findings for this compound (CAS Number: 2341-94-8) are not widely reported in the available scientific literature. bldpharm.comsynquestlabs.comchemicalbook.com

Physicochemical Properties and Spectral Data

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₈ClFO₂ |

| Molecular Weight | 250.65 g/mol |

| CAS Number | 2341-94-8 |

Data sourced from chemical supplier databases. synquestlabs.comchemicalbook.com

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Anticipated Features |

| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region. The hydroxyl proton would likely be a broad singlet, potentially shifted downfield due to intramolecular hydrogen bonding. |

| ¹³C NMR | Signals for the carbonyl carbon and the aromatic carbons, with chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. |

| Infrared (IR) | A characteristic C=O stretching vibration for the ketone, a broad O-H stretching band indicative of hydrogen bonding, and C-Cl and C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns for benzophenones. |

Note: The data in Table 2 is predictive and based on the analysis of structurally similar compounds, as specific experimental spectra for this compound are not available in the cited literature.

Detailed Research Findings

A comprehensive review of scientific literature did not yield specific research articles focused on the detailed investigation or application of this compound. Research in this area tends to focus on the broader class of substituted benzophenones or on isomers with more established applications. For instance, the related compound 2-Amino-5-chloro-2'-fluorobenzophenone is a known starting material for the synthesis of benzodiazepines like diazepam. scbt.comchemicalbook.com This highlights the potential of halogenated benzophenone scaffolds in pharmaceutical synthesis.

The biological activities of natural and synthetic halogenated compounds are a subject of ongoing research, with many exhibiting antimicrobial and cytotoxic properties. researchgate.netnih.govdartmouth.edu It is plausible that this compound could exhibit interesting biological activities, but this remains an area for future investigation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16/h1-7,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXKKRRSKDQBST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)F)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of 2 Chloro 5 Fluoro 2 Hydroxybenzophenone and Its Analogs

Vibrational Spectroscopy: Infrared and Raman Analysis

Fundamental Vibrational Mode Assignments

The vibrational spectrum of 2'-chloro-5-fluoro-2-hydroxybenzophenone is complex, with numerous fundamental modes associated with its constituent functional groups. Key vibrational assignments, predicted based on studies of analogous compounds, are presented below. researchgate.nethud.ac.ukresearchgate.net The presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl group significantly influences the vibrational frequencies. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch | 3400-3600 | Associated with the hydroxyl group. The broad nature of this band is indicative of hydrogen bonding. mdpi.com |

| C-H Stretch (Aromatic) | 3000-3100 | Characteristic of the C-H bonds on the phenyl rings. mdpi.com |

| C=O Stretch | 1600-1650 | The carbonyl stretching frequency is sensitive to its electronic environment and hydrogen bonding. |

| C=C Stretch (Aromatic) | 1400-1600 | Multiple bands arising from the carbon-carbon stretching vibrations within the aromatic rings. mdpi.com |

| C-F Stretch | 1200-1300 | Corresponds to the stretching vibration of the carbon-fluorine bond. |

| C-Cl Stretch | 600-800 | The carbon-chlorine stretching vibration typically appears in this region. researchgate.net |

This data is compiled from theoretical and experimental studies on analogous benzophenone (B1666685) derivatives. researchgate.nethud.ac.ukresearchgate.netnih.govmdpi.com

Correlation with Molecular Structure

The positions and intensities of the observed vibrational bands are directly correlated with the molecular structure of this compound. The halogen substituents (chlorine and fluorine) influence the electronic distribution within the molecule, which in turn affects the force constants of various bonds and their corresponding vibrational frequencies. For instance, the electron-withdrawing nature of the fluorine and chlorine atoms can lead to shifts in the carbonyl and aromatic stretching frequencies.

Furthermore, the intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen is a defining structural feature. This interaction leads to a broadening and red-shifting of the O-H stretching band and a red-shift of the C=O stretching frequency compared to non-hydrogen-bonded analogs. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which, when compared with experimental data, provide a robust assignment of the spectral features and confirm the molecular geometry. researchgate.nethud.ac.uk

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within a molecule and its subsequent photophysical de-excitation pathways.

UV-Visible Spectral Analysis and Chromophoric Behavior

The UV-visible absorption spectrum of 2-hydroxybenzophenone (B104022) derivatives is characterized by strong absorption bands in the ultraviolet region. researchgate.net These absorptions are attributed to π → π* and n → π* electronic transitions within the conjugated π-system of the benzophenone chromophore. youtube.com The extent of conjugation significantly impacts the absorption wavelength; greater conjugation leads to a bathochromic (red) shift. utoronto.ca

For this compound, the primary chromophore is the benzophenone core. The hydroxyl, chloro, and fluoro substituents act as auxochromes, modifying the absorption characteristics. The presence of these substituents can cause shifts in the absorption maxima (λmax) compared to the parent 2-hydroxybenzophenone molecule.

| Transition | Typical λmax Range (nm) | Molar Absorptivity (ε) |

| π → π | 240-280 | High |

| n → π | 320-360 | Low |

This data represents typical values for 2-hydroxybenzophenone and its derivatives. researchgate.netyoutube.com

Fluorescence and Dual-Emission Phenomena

Many 2-hydroxybenzophenone derivatives are known to be fluorescent. nih.gov A particularly interesting characteristic of this class of compounds is the phenomenon of dual emission, where fluorescence is observed from two distinct excited states. nih.gov This behavior is a direct consequence of the unique photophysical processes occurring after photoexcitation. Upon absorption of UV light, the molecule is promoted to an excited electronic state. From this state, it can relax via radiative (fluorescence) or non-radiative pathways.

Excited State Intramolecular Proton Transfer (ESIPT) Mechanistic Elucidation

The dual-emission property of 2-hydroxybenzophenone derivatives is often attributed to Excited State Intramolecular Proton Transfer (ESIPT). nih.gov The ESIPT process involves the rapid transfer of a proton from the hydroxyl group to the carbonyl oxygen through the pre-existing intramolecular hydrogen bond. nih.gov

The mechanism can be described as follows:

Excitation: The molecule in its ground state (enol form, E) absorbs a photon and is promoted to the excited enol state (E*).

Proton Transfer: In the excited state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen are significantly increased. This facilitates an ultrafast intramolecular proton transfer, leading to the formation of an excited keto tautomer (K*). nih.govchemrxiv.org

Emission: Fluorescence can then occur from both the excited enol state (E) and the excited keto state (K). The emission from E* is typically a higher-energy (shorter wavelength) band, while the emission from K* is a lower-energy (longer wavelength) band with a large Stokes shift. rsc.org

Relaxation: Following emission, the keto tautomer (K*) relaxes to its ground state (K) and then rapidly reverts to the more stable ground state enol form (E) via a back-proton transfer.

The efficiency of the ESIPT process and the relative intensities of the dual emission bands are sensitive to the molecular structure and the surrounding environment. rsc.org The chloro and fluoro substituents in this compound can influence the ESIPT dynamics by altering the acid-base properties of the donor and acceptor groups and by modifying the energies of the excited states.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound and its analogs, ¹H and ¹³C NMR spectroscopy are critical in confirming the substitution patterns on the two aromatic rings and identifying key functional groups.

The ¹H NMR spectrum of a 2-hydroxybenzophenone derivative is characterized by signals in the aromatic region, typically between δ 6.5 and 8.0 ppm. The presence of an intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen often results in a significant downfield shift for the hydroxyl proton, which can appear as a broad singlet at δ 10.0 ppm or higher. The substitution on the aromatic rings influences the chemical shifts and coupling constants of the aromatic protons, allowing for the determination of their relative positions.

In the case of this compound, the fluorine and chlorine substituents will further influence the chemical shifts of the nearby protons. The fluorine atom, being highly electronegative, will cause a deshielding effect on the adjacent protons, shifting their signals downfield. Furthermore, the fluorine atom will couple with the neighboring protons, leading to characteristic splitting patterns (doublets or doublet of doublets) with specific coupling constants (J-values), which are invaluable for assigning the proton signals to their specific locations on the phenyl ring.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon typically appears as a singlet at a downfield chemical shift, often in the range of δ 195-200 ppm. The carbon atoms attached to the hydroxyl, fluorine, and chlorine substituents will also exhibit characteristic chemical shifts. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant, which is a definitive indicator of its presence.

Interactive Data Table: ¹H NMR Data of Selected 2-Hydroxybenzophenone Analogs

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 5-(2-Triphenylamine)-2-hydroxybenzophenone | DMSO-d₆ | 10.35 (s, 1H), 7.62–7.57 (m, 1H), 7.46 (d, J = 4.4 Hz, 4H), 7.39 (td, J = 7.5, 1.9 Hz, 1H), 7.36–7.28 (m, 3H), 7.18–7.09 (m, 6H), 6.86 (t, J = 7.3 Hz, 2H), 6.79 (d, J = 8.5 Hz, 1H), 6.75 (d, J = 7.9 Hz, 4H) frontiersin.orgnih.gov |

| 5-(9-Phenyl carbazole)-2-hydroxybenzophenone | DMSO-d₆ | 10.34 (s, 1H), 8.52 (d, J = 1.9 Hz, 1H), 8.33 (dt, J = 7.8, 1.0 Hz, 1H), 7.89–7.79 (m, 3H), 7.72–7.62 (m, 7H), 7.55 (td, J = 7.5, 3.8 Hz, 3H), 7.46–7.36 (m, 3H), 7.29 (ddd, J = 8.0, 7.0, 1.1 Hz, 1H), 7.11 (d, J = 8.5 Hz, 1H) frontiersin.orgnih.gov |

| 5-(4-Dibenzothiophene)-2-hydroxybenzophenone | DMSO-d₆ | 10.64 (s, 1H), 8.45–8.32 (m, 2H), 8.08–8.00 (m, 1H), 7.88–7.80 (m, 3H), 7.72 (d, J = 2.4 Hz, 1H), 7.69–7.53 (m, 7H), 7.20 (d, J = 8.5 Hz, 1H) frontiersin.orgnih.gov |

| 2-Methoxybenzophenone | CDCl₃ | 7.81 (d, J = 7.6 Hz, 2H), 7.55 (t, J = 7.4 Hz, 1H), 7.49-7.34 (m, 4H), 7.04 (t, J = 7.4 Hz, 1H), 6.99 (d, J = 8.4 Hz, 1H), 3.72 (s, 3H) rsc.org |

| 2-Methylbenzophenone | CDCl₃ | 7.80 (d, J = 7.6 Hz, 2H), 7.57 (d, J = 7.6 Hz, 1H), 7.45 (t, J = 7.6 Hz, 2H), 7.39 (t, J = 7.6 Hz, 1H), 7.33-7.24 (m, 3H), 2.33 (s, 3H) rsc.org |

Interactive Data Table: ¹³C NMR Data of Selected 2-Hydroxybenzophenone Analogs

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-Methoxybenzophenone | CDCl₃ | 196.5, 157.4, 137.8, 133.0, 131.9, 129.8, 129.6, 128.9, 128.2, 120.5, 111.5, 55.6 rsc.org |

| 2-Methylbenzophenone | CDCl₃ | 198.1, 138.2, 137.3, 136.2, 132.6, 130.5, 129.7, 129.6, 128.0, 127.9, 124.7, 19.5 rsc.org |

| 2-Benzoylnaphthalene | CDCl₃ | 196.7, 138.0, 135.3, 134.9, 132.4, 132.3, 131.9, 130.1, 129.5, 128.4, 128.3, 127.9, 126.8, 125.8 rsc.org |

Computational and Theoretical Investigations of 2 Chloro 5 Fluoro 2 Hydroxybenzophenone

Quantum Chemical Methodologies (DFT, TD-DFT, Ab Initio)

Quantum chemical methodologies are fundamental tools for investigating the properties and reactivity of molecules at the atomic and electronic levels. For a molecule such as 2'-Chloro-5-fluoro-2-hydroxybenzophenone, these methods provide insights into its geometry, electronic structure, and spectroscopic characteristics. The primary methods employed for such studies are Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and Ab Initio calculations.

DFT has become a popular method due to its balance of accuracy and computational cost, making it suitable for studying medium to large-sized molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to the minimum energy on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the global energy minimum. This is crucial as the molecular conformation influences its physical and chemical properties.

The presence of the hydroxyl and carbonyl groups, along with the halogen substituents, can lead to various possible conformations due to rotation around the single bonds. Computational studies on similar benzophenone (B1666685) derivatives have shown that the two aromatic rings are typically not coplanar, with a significant dihedral angle between them. researchgate.net An intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen is also a key feature influencing the preferred conformation of 2-hydroxybenzophenones. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP/6-311+G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.24 | - | - |

| C-OH | 1.35 | - | - |

| C-F | 1.36 | - | - |

| C-Cl | 1.74 | - | - |

| O-H | 0.97 | - | - |

| C-C-C (phenyl) | - | ~120 | - |

| C-CO-C | - | 120.5 | - |

| Phenyl-CO-Phenyl | - | - | 55.0 |

Note: The data in this table is illustrative and represents typical values for similar compounds. Actual values would require specific calculations for this compound.

The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that describe the wave-like behavior of electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in determining the chemical reactivity and electronic properties of a molecule. semanticscholar.orgnih.gov

The HOMO is the orbital from which an electron is most easily removed, and it is associated with the ability of a molecule to donate an electron. The LUMO is the orbital to which an electron is most easily added, representing the ability of a molecule to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the hydroxyphenyl ring, which is rich in electron density, while the LUMO is likely to be distributed over the benzoyl moiety, particularly the carbonyl group. The presence of electron-withdrawing halogen atoms can influence the energies of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: The data in this table is illustrative and based on typical values for similar aromatic ketones. Actual values would require specific calculations.

Based on the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a theoretical framework for understanding and predicting the chemical behavior of the molecule.

Chemical Potential (μ): This is a measure of the escaping tendency of an electron from a molecule and is related to the negative of electronegativity. It can be calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value indicates greater stability.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These parameters are valuable in predicting how the molecule will interact with other chemical species.

Table 3: Illustrative Chemical Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -4.15 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 3.66 |

Note: The data in this table is illustrative and derived from the example HOMO-LUMO energies.

Spectroscopic Property Simulations and Validation

Computational methods are also employed to simulate and predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Potential Energy Distribution (PED) analysis is a technique used to provide a detailed description of the vibrational modes by quantifying the contribution of each internal coordinate (bond stretching, angle bending, etc.) to a particular vibration. For this compound, this would involve identifying the characteristic vibrations of the C=O, O-H, C-F, and C-Cl bonds, as well as the vibrations of the aromatic rings.

Table 4: Illustrative Calculated Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment (PED) |

| ν(O-H) | 3450 | O-H stretch |

| ν(C=O) | 1650 | C=O stretch |

| ν(C-F) | 1250 | C-F stretch |

| ν(C-Cl) | 750 | C-Cl stretch |

| Aromatic C-H stretch | 3100-3000 | Aromatic C-H stretch |

| Aromatic C=C stretch | 1600-1450 | Aromatic ring vibrations |

Note: The data in this table is illustrative. Actual calculations would provide a full list of vibrational modes and their detailed PED contributions.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis spectra) of molecules. doaj.orgresearchgate.net It provides information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light. For this compound, the UV-Vis spectrum is expected to show characteristic π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group.

Solvatochromic effects, which are changes in the absorption spectrum of a molecule due to the polarity of the solvent, can also be investigated computationally. By performing TD-DFT calculations in the presence of a solvent model (e.g., the Polarizable Continuum Model, PCM), it is possible to predict how the absorption maxima will shift in different solvents. mdpi.com This can provide insights into the nature of the electronic transitions and the solute-solvent interactions. For instance, a bathochromic (red) shift in polar solvents is often observed for n → π* transitions.

Table 5: Illustrative Calculated Electronic Transitions for this compound in Gas Phase and a Polar Solvent

| Transition | Wavelength (nm) - Gas Phase | Wavelength (nm) - Polar Solvent | Oscillator Strength |

| S₀ → S₁ (n → π) | 340 | 355 | 0.02 |

| S₀ → S₂ (π → π) | 285 | 290 | 0.45 |

| S₀ → S₃ (π → π*) | 250 | 252 | 0.30 |

Note: The data in this table is illustrative and represents typical values and trends for similar compounds.

Nonlinear Optical (NLO) Property Predictions and Analysis

A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies focused on the nonlinear optical (NLO) properties of this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed to predict NLO properties like polarizability (α) and first-order hyperpolarizability (β) for various organic molecules, no published research detailing these calculations for this specific compound could be located.

Theoretical investigations of similar benzophenone derivatives often reveal that intramolecular charge transfer (ICT) characteristics, influenced by donor-acceptor groups on the phenyl rings, play a crucial role in determining the magnitude of NLO responses. For instance, studies on other substituted benzophenones have utilized computational models to calculate parameters such as the dipole moment (μ), polarizability, and hyperpolarizability. These calculations are typically performed with specific basis sets (e.g., 6-311++G(d,p)) and functionals (e.g., B3LYP) to arrive at theoretical predictions. However, without specific computational data for this compound, a quantitative analysis of its NLO properties is not possible at this time.

Intramolecular Interactions and Hydrogen Bonding Analysis (NBO, MEP)

Detailed computational analyses using Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) methods for this compound are not available in the current body of scientific literature. These computational tools are instrumental in understanding the intramolecular forces that govern the structure and reactivity of a molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful method for studying charge delocalization, hyperconjugative interactions, and the strength of hydrogen bonds. For a molecule like this compound, NBO analysis would be expected to quantify the stabilization energy (E(2)) associated with the intramolecular hydrogen bond between the hydroxyl group (-OH) and the carbonyl group (C=O). This analysis would involve examining the interaction between the lone pair orbitals of the carbonyl oxygen and the antibonding orbital of the O-H bond. While it is structurally evident that an intramolecular hydrogen bond is present, specific quantitative data from NBO calculations, such as stabilization energies, are not documented in published research.

Molecular Electrostatic Potential (MEP) Analysis: An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to identify electrophilic and nucleophilic sites and to predict reactivity and intermolecular interactions. For this compound, an MEP analysis would likely show a region of negative potential (typically colored red or yellow) around the carbonyl oxygen and the fluorine atom, indicating their nucleophilic character. A region of positive potential (blue) would be expected around the hydroxyl hydrogen, highlighting its electrophilic nature and its involvement in hydrogen bonding. However, without specific computational studies, a detailed MEP map and its corresponding potential values for this compound cannot be presented.

Photochemical Reactivity and Mechanisms of Halogenated Hydroxybenzophenones

Excited State Dynamics and Deactivation Pathways

Upon absorption of UV radiation, 2-hydroxybenzophenone (B104022) derivatives are promoted to an excited singlet state (S1). A key characteristic of benzophenones is the close proximity of their first excited singlet (S1) and triplet (T1) energy levels. This, combined with strong spin-orbit coupling, facilitates highly efficient intersystem crossing (ISC) from the S1 to the T1 state, often with near-unity quantum yields. researchgate.net Consequently, the photochemistry of these compounds is predominantly governed by the reactivity of the triplet state.

The nature of the lowest excited states, whether n-π* or π-π, is crucial in determining the subsequent photochemical pathways. For unsubstituted benzophenone (B1666685), both the S1 and T1 states are of n-π character, which favors both ISC and the reactivity of the triplet state. researchgate.net In substituted hydroxybenzophenones, the relative energies of the n-π* and π-π* states can be influenced by solvent polarity and the electronic nature of the substituents. Halogen atoms, such as chlorine and fluorine, can influence the excited state dynamics through the heavy-atom effect, which can further enhance the rate of intersystem crossing.

The primary deactivation pathways for the excited triplet state of hydroxybenzophenones include non-radiative decay back to the ground state, and photochemical reactions. In 2-hydroxybenzophenones, an efficient deactivation pathway is Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov In this process, the phenolic proton is transferred to the carbonyl oxygen in the excited state, forming a transient keto-tautomer. This species rapidly decays back to the enol ground state, dissipating the absorbed energy as heat. This rapid, non-radiative decay pathway contributes to the photostability of many 2-hydroxybenzophenone-based UV filters. However, other competing photochemical processes can also occur.

Table 1: Excited State Properties of Selected Benzophenone Derivatives

| Compound | Singlet State Lifetime | Triplet State Lifetime | Intersystem Crossing Quantum Yield (ΦISC) | Solvent |

|---|---|---|---|---|

| Benzophenone | ~200 ps bgsu.edu | μs range | ~1 | Acetonitrile |

Photoinduced Electron Transfer and Radical Processes

The triplet state of benzophenones is a potent oxidizing agent and can participate in photoinduced electron transfer (PET) reactions with suitable electron donors. This process involves the transfer of an electron from a donor molecule to the excited benzophenone, resulting in the formation of a benzophenone radical anion and a donor radical cation. The feasibility of PET is governed by the redox properties of both the excited benzophenone and the electron donor.

Halogen substituents can influence the electron affinity of the benzophenone molecule, thereby affecting the driving force for PET. The triplet state of benzophenone can also abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. This reactivity is a hallmark of benzophenone photochemistry.

In aqueous environments, the triplet state of benzophenone derivatives can react with water or other species to generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH). nih.gov For instance, the triplet excited state of benzophenone (³BP*) can react with hydrogen peroxide to produce hydroxyl radicals. acs.org These radicals can then initiate further degradation of the parent compound or other organic molecules present in the environment.

Table 2: Quenching Rate Constants of Triplet Benzophenone (³BP) by Various Oxidants*

| Oxidant | Second-Order Quenching Rate Constant (M⁻¹ s⁻¹) | pH |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | 8.7(±1.0) × 10⁷ | 7.0 |

| Persulfate (PDS) | 4.6(±0.5) × 10⁷ | 7.0 |

| Monochloramine (NH₂Cl) | 2.5(±0.1) × 10⁹ | 7.0 |

Source: Adapted from a study on benzophenone, illustrating the reactivity of the triplet state with common oxidants found in water treatment processes. acs.org

Intramolecular Photoredox Transformations

Certain substituted benzophenones can undergo intramolecular photoredox reactions. These reactions involve the transfer of an electron or a hydrogen atom between two different functional groups within the same molecule upon photoexcitation. For example, photolysis of 3-(hydroxymethyl)benzophenone in acidic aqueous solution leads to the formation of 3-formylbenzhydrol through a formal intramolecular photoredox process. researchgate.net This type of reaction highlights the ability of the excited benzophenone moiety to oxidize another part of the same molecule. The presence of halogen atoms could potentially influence the efficiency and pathway of such intramolecular transformations by altering the electronic properties of the molecule.

Photodegradation Mechanisms and Environmental Relevance

Halogenated hydroxybenzophenones are introduced into the aquatic environment through various pathways, including effluents from wastewater treatment plants and recreational activities. rsc.org While they are designed to be photostable, they can undergo photodegradation, albeit often slowly. The photodegradation of these compounds in the environment is a complex process influenced by factors such as the presence of dissolved organic matter, nitrate, and other photosensitizers. nih.gov

Direct photolysis, where the molecule is degraded by direct absorption of sunlight, is generally a slow process for many benzophenone-type UV filters. nih.gov Indirect photolysis, initiated by reactive species such as hydroxyl radicals generated from the photolysis of other substances in the water (e.g., nitrate, dissolved organic matter), is often a more significant degradation pathway. nih.govnih.gov

The degradation of halogenated hydroxybenzophenones can lead to the formation of various transformation products. For instance, in chlorinated waters, such as swimming pools, benzophenone UV filters can react with chlorine to form halogenated byproducts. rsc.orgresearchgate.net The photodegradation of 2'-Chloro-5-fluoro-2-hydroxybenzophenone is expected to proceed through pathways involving cleavage of the ether linkage, hydroxylation of the aromatic rings, and potentially dehalogenation, leading to the formation of smaller, more polar molecules. The presence of both chlorine and fluorine atoms on the aromatic rings may lead to a complex mixture of degradation products. The persistence and potential toxicity of these degradation products are of environmental concern.

Table 3: Photodegradation Quantum Yields for Selected UV Filters

| Compound | Quantum Yield (Φ) | Wavelength (nm) | Conditions |

|---|---|---|---|

| Uridine | Varies with wavelength | UV spectrum | - |

| Atrazine | Varies with wavelength | UV spectrum | - |

| p-Nitroanisole (PNA) | Varies with wavelength | UV spectrum | - |

| Sulfamethoxazole | No significant wavelength dependence | UV spectrum | - |

Source: Adapted from a study on determining wavelength-dependent quantum yields. rsc.org Note: Data for this compound is not available. This table illustrates the variability in photodegradation quantum yields for different organic compounds.

Advanced Research Applications of 2 Chloro 5 Fluoro 2 Hydroxybenzophenone and Its Derivatives

In Organic Synthesis and Materials Science

2'-Chloro-5-fluoro-2-hydroxybenzophenone is a multifaceted compound whose unique structural features, including a halogenated phenyl ring, a hydroxyl group, and a benzophenone (B1666685) core, make it a valuable precursor and building block in various advanced research applications. Its derivatives are being explored for their potential in creating novel materials with tailored properties for use in organic electronics, materials science, and pharmaceutical development.

Precursors for Novel Fluorescent Dyes and Fluorophores

The 2-hydroxybenzophenone (B104022) scaffold, a core component of this compound, is a well-established precursor for the synthesis of fluorescent dyes, particularly those based on the xanthone core. The presence of the hydroxyl group ortho to the carbonyl group allows for intramolecular cyclization reactions, which can lead to the formation of highly fluorescent xanthone derivatives. rsc.org The substitution pattern of the benzophenone, including the chloro and fluoro groups, can significantly influence the photophysical properties of the resulting dyes, such as their absorption and emission maxima, quantum yields, and photostability. researchgate.net

The synthesis of these fluorescent molecules often involves a rhodium-catalyzed reductive homo-coupling of functionalized salicylaldehydes, which can also be adapted for the synthesis of functionalized 2,2'-dihydroxybenzophenones and their subsequent cyclization to xanthones. rsc.org The electronic nature of the substituents on the salicylaldehyde precursors has been found to influence the outcome of the reaction. rsc.org By strategically modifying the benzophenone precursor, researchers can fine-tune the electronic and steric properties of the resulting fluorophores, paving the way for the development of new sensors, imaging agents, and materials for optoelectronic devices.

| Precursor Type | Resulting Fluorophore Core | Potential Application |

| 2-Hydroxybenzophenone | Xanthone | Fluorescent probes, organic light-emitting diodes |

| Substituted Salicylaldehydes | Functionalized Xanthones | Fluorescent dyes with tunable properties |

Building Blocks for Pharmaceutical Intermediates (Synthetic Aspects Only)

Halogenated benzophenones are a critical class of intermediates in the synthesis of a wide range of pharmaceuticals. The presence of chlorine and fluorine atoms in this compound provides reactive sites for further chemical transformations, making it a valuable building block in medicinal chemistry. rsc.orgnih.gov The benzophenone scaffold itself is a common feature in many biologically active molecules. rsc.org

One of the key synthetic methods for the preparation of substituted benzophenones is the Friedel-Crafts acylation reaction. google.comnih.gov This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. scienceinfo.com The specific substitution pattern of this compound can be achieved through careful selection of the starting materials and reaction conditions. This compound can then be further modified through reactions targeting the hydroxyl group or the halogen substituents to build more complex molecular architectures for drug discovery. rsc.org

| Synthetic Reaction | Role of Benzophenone Derivative | Resulting Structure |

| Friedel-Crafts Acylation | Aromatic Substrate or Acylating Agent | Substituted Benzophenone Intermediate |

| Nucleophilic Aromatic Substitution | Electrophilic Precursor | Highly Functionalized Pharmaceutical Scaffold |

Application in Polymeric Systems and Photoinitiated Polymerization

Benzophenone and its derivatives are widely recognized as Type II photoinitiators for free-radical polymerization. nih.govwikipedia.org Upon exposure to UV light, the benzophenone moiety is excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor molecule (a co-initiator) to generate free radicals that initiate the polymerization process. nih.govwikipedia.org The efficiency of this process can be influenced by the substituents on the benzophenone core.

The this compound, with its benzophenone core, has the potential to act as a photoinitiator. The hydroxyl group could also participate in the reaction or be used to covalently attach the photoinitiator to a polymer backbone, creating a polymeric photoinitiator with reduced migratability. researchgate.net Such polymeric photoinitiators are highly desirable in applications where low migration is critical, such as in food packaging and biomedical materials. whiterose.ac.uk

| Polymerization Type | Role of Benzophenone Derivative | Key Advantage |

| Free-Radical Polymerization | Type II Photoinitiator | Initiation of polymerization upon UV exposure |

| Surface-Initiated Polymerization | Tethered Photoinitiator | Creation of polymer brushes on surfaces |

| 3D Printing | Component of Photoresin | Rapid curing and high resolution |

Development of Liquid Crystalline Materials

The design of liquid crystalline materials often involves the use of rigid, anisotropic molecules (mesogens) that can self-assemble into ordered phases. nih.govnahrainuniv.edu.iq The benzophenone core, with its two phenyl rings, can serve as a rigid component in the design of both calamitic (rod-like) and bent-core (banana-shaped) liquid crystals. nih.govresearchgate.netmdpi.com The presence of halogen substituents, such as chlorine and fluorine, can significantly impact the mesomorphic properties, including the transition temperatures and the type of liquid crystalline phases formed, due to their influence on molecular polarity and intermolecular interactions. nih.gov

| Liquid Crystal Type | Potential Role of Benzophenone Derivative | Desired Property |

| Calamitic | Rigid Core Unit | Nematic or Smectic Phases |

| Bent-Core | Central Bent Unit | Polar Switching, Chirality |

Covalent Organic Framework (COF) Synthesis and Functionalization

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. alfa-chemistry.commdpi.com The synthesis of COFs relies on the use of organic building blocks (linkers) that can form strong covalent bonds in a reversible manner. alfa-chemistry.com The presence of a hydroxyl group in this compound makes it a candidate for use as a linker or for the functionalization of COFs. alfa-chemistry.commsrjournal.com Hydroxyl-functionalized linkers can be used to synthesize COFs with specific functionalities within their pores, which can be advantageous for applications in catalysis, sensing, and gas storage. mdpi.comnih.gov

Furthermore, the benzophenone moiety itself can be incorporated into COF linkers. In some synthetic strategies, substituted benzophenone imines are used in COF synthesis, where the benzophenone group acts as a protecting group that is cleaved off during the framework formation. alfa-chemistry.comresearchgate.net This approach allows for the use of otherwise unstable building blocks. researchgate.net Additionally, post-synthetic modification of COFs is a powerful tool to introduce new functionalities. nih.govdocumentsdelivered.comrsc.orgrsc.org A COF containing reactive sites could potentially be modified with a derivative of this compound to impart specific properties to the framework. nih.govnih.gov

| COF Application | Role of Benzophenone Derivative | Benefit |

| Synthesis of Functional COFs | Hydroxyl-functionalized Linker | Introduction of specific functionalities |

| Protecting Group Strategy | Benzophenone Imine | Enables use of unstable building blocks |

| Post-Synthetic Modification | Reactive Moiety for Grafting | Tailoring of COF properties |

Host and Emitter Materials in Organic Light-Emitting Diodes (OLEDs)

Benzophenone derivatives have emerged as versatile building blocks for the synthesis of both emitter and host materials in Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com The twisted structure of the benzophenone core can help to reduce intermolecular interactions and aggregation-caused quenching, which is particularly important for achieving high-efficiency blue emission. nih.govmdpi.com The electron-withdrawing nature of the benzophenone core makes it a suitable acceptor unit in donor-acceptor type molecules, which are often employed as emitters in Thermally Activated Delayed Fluorescence (TADF) OLEDs. nih.govresearchgate.net

In the design of bipolar host materials, the benzophenone moiety can be combined with electron-donating units to facilitate balanced charge transport. nih.govresearchgate.net The synthesis of these materials often involves coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to connect the benzophenone core with other aromatic units like carbazoles or triarylamines. nih.govepa.govresearchgate.net The presence of chloro and fluoro substituents on the benzophenone core of this compound can be used to fine-tune the electronic properties (HOMO/LUMO levels) and the triplet energy of the resulting OLED materials, which is crucial for optimizing device performance. nih.govresearchgate.net

| OLED Component | Role of Benzophenone Derivative | Key Structural Feature |

| Emitter | Electron-Acceptor Core in D-A Molecules | Twisted structure to reduce quenching |

| Host Material | Bipolar Host for Phosphorescent or TADF Emitters | Combination of electron-donating and -accepting units |

Mechanistic Biochemical and In Vitro Biological Research

Molecular Interactions with Enzyme Systems (e.g., Xanthine Oxidase Inhibition Mechanisms)

The therapeutic potential of benzophenone derivatives is often linked to their ability to interact with and modulate the activity of critical enzyme systems. A significant area of investigation is the inhibition of xanthine oxidase (XO), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. researchgate.netsemanticscholar.org Overproduction of uric acid can lead to hyperuricemia and gout, making XO a prime target for drug development. researchgate.netsemanticscholar.org

While direct studies on this compound are limited, the mechanism of XO inhibition can be inferred from research on structurally related phenolic compounds and other benzophenone derivatives. The inhibition of XO can occur through several mechanisms, including competitive, non-competitive, and mixed-type inhibition. researchgate.net Competitive inhibitors bind to the enzyme's active site, directly competing with the substrate (xanthine). researchgate.net Non-competitive inhibitors bind to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency without blocking substrate binding.

The molecular structure of this compound, featuring hydroxyl and carbonyl groups, is analogous to flavonoids and other phenolic compounds known to be potent XO inhibitors. tandfonline.com Research on viniferifuran, for example, demonstrated strong XO inhibition with an IC50 value of 12.32 μM, which is more potent than the clinical drug allopurinol (IC50 of 29.72 μM in the same study). semanticscholar.org The inhibitory action is often attributed to the molecule's ability to bind to amino acid residues within the molybdenum active center of the enzyme. longchangchemical.com Structure-activity relationship studies on other inhibitors have shown that the presence and position of hydroxyl and other substituent groups on the phenyl rings are crucial for potent inhibitory activity. frontiersin.org For instance, the aldehyde moiety, catechol group, and nitration at the C-5 position were found to be important for the activity of a 3,4-dihydroxy-5-nitrobenzaldehyde derivative. frontiersin.org

Table 1: IC50 Values of Various Xanthine Oxidase Inhibitors

| Compound/Extract | IC50 Value (μM) | Type of Inhibition | Source |

| Compound 36 (bis-chalcone) | 0.728 | Non-competitive | frontiersin.org |

| Allopurinol (Standard) | 5.430 | Competitive | researchgate.netfrontiersin.org |

| Compound 12 (triazole derivative) | 0.084 | Mixed | frontiersin.org |

| Viniferifuran | 12.32 | Anti-competitive | semanticscholar.org |

| Diosmetin | Strongest in study | Not specified | tandfonline.com |

| 3,4-dihydroxy-5-nitrobenzaldehyde | 3 | Mixed | frontiersin.org |

In Vitro Antimicrobial Action Mechanisms

Derivatives of this compound, particularly those based on the 5-chloro-2-hydroxybenzamide scaffold, have demonstrated significant in vitro bactericidal activity. Research has focused on their efficacy against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), a major cause of healthcare-associated infections. nih.gov

The primary mechanism of antimicrobial action for these compounds is believed to be the disruption of bacterial cell wall biosynthesis. nih.gov Specifically, they are thought to inhibit transglycosylases, enzymes that catalyze the polymerization of lipid II, a crucial step just prior to transpeptidation in peptidoglycan synthesis. nih.gov By interrupting this pathway, the compounds compromise the structural integrity of the bacterial cell wall, leading to cell lysis and death. This bactericidal (cell-killing) action is distinct from a bacteriostatic (growth-inhibiting) effect. nih.gov

Time-kill assays have been used to establish the bactericidal kinetics of these compounds. For example, 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide was shown to have a rapid, concentration-dependent bactericidal effect against MRSA. At concentrations four times its minimum inhibitory concentration (4x MIC), it produced a significant reduction (5.30 log10 CFU/mL) in the bacterial count within hours. nih.gov Other potential mechanisms for related phenolic compounds include the disruption of the cell membrane and DNA damage. rsc.org

Table 2: Bactericidal Kinetics of a 5-Chloro-2-hydroxybenzamide Derivative (1f) against MRSA 63718

| Concentration | Time Point (hours) | Reduction in Bacterial Count (log10 CFU/mL) | Source |

| 2x MIC | 4 | 3.08 - 3.75 | nih.gov |

| 2x MIC | 6 | 3.08 - 3.75 | nih.gov |

| 2x MIC | 8 | 3.08 - 3.75 | nih.gov |

| 4x MIC | 4 | 5.30 | nih.gov |

| 4x MIC | 6 | 5.30 | nih.gov |

| 4x MIC | 8 | 5.30 | nih.gov |

| 4x MIC | 24 | 5.30 | nih.gov |

Protein-Ligand Interaction Studies through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is invaluable for elucidating the structural basis of protein-ligand interactions and for structure-based drug design.

In the context of this compound and its derivatives, molecular docking can simulate their interaction with the active sites of target enzymes, such as xanthine oxidase or bacterial transglycosylases. The process involves obtaining the 3D crystal structure of the target protein, often from a repository like the Protein Data Bank (PDB). rsc.org The ligand is then computationally "docked" into the enzyme's active site to determine the most stable binding mode and affinity. rsc.org

Key interactions that stabilize the protein-ligand complex include hydrogen bonds and hydrophobic contacts. rsc.org For this compound, the hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor, while the carbonyl (C=O) group can act as a hydrogen bond acceptor. These groups can form critical hydrogen bonds with polar amino acid residues in the active site, such as Tyrosine, Arginine, Serine, and Asparagine. semanticscholar.orgrsc.org The phenyl rings, along with the chloro and fluoro substituents, contribute to hydrophobic and van der Waals interactions with nonpolar residues like Phenylalanine, Leucine, and Valine. semanticscholar.org Docking studies on XO inhibitors have revealed binding with residues like Phe914, Leu1014, Ser876, and Asn768 within the active cavity. semanticscholar.org These simulations provide insights into the specific molecular interactions that drive enzyme inhibition and guide the synthesis of more potent derivatives.

Table 3: Common Molecular Interactions in Protein-Ligand Binding

| Interaction Type | Ligand Functional Group(s) | Key Amino Acid Residues | Source |

| Hydrogen Bonding | Hydroxyl, Carbonyl | Tyr, Arg, Ser, Asn, Trp | semanticscholar.orgrsc.org |

| Hydrophobic Contacts | Phenyl Rings, Halogens | Val, Leu, Phe | semanticscholar.orgrsc.org |

Photoprotective Compound Development and Mechanism (UV Absorption and Energy Dissipation)

This compound belongs to the 2-hydroxybenzophenone class of compounds, which are widely utilized as ultraviolet (UV) absorbers in sunscreens, cosmetics, and for the photostabilization of polymers. mdpi.com Their effectiveness stems from a high capacity to absorb harmful UV radiation and dissipate the energy in a non-destructive manner, thereby exhibiting excellent photostability. longchangchemical.commdpi.com

The core mechanism for this photoprotection is a process called Excited-State Intramolecular Proton Transfer (ESIPT). longchangchemical.comfrontiersin.org This mechanism relies on the crucial positioning of a hydroxyl group adjacent to the carbonyl group. In its ground state (enol form), an intramolecular hydrogen bond exists between the phenolic hydroxyl hydrogen and the carbonyl oxygen. longchangchemical.compartinchem.com Upon absorption of UV radiation, the molecule is promoted to an excited state. In this state, an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen occurs, forming an unstable excited keto tautomer. longchangchemical.comfrontiersin.org This keto form rapidly decays back to the ground state, releasing the absorbed energy as harmless heat, and the proton is transferred back to its original position, restoring the enol form. longchangchemical.com This rapid, cyclical process allows the molecule to dissipate large amounts of UV energy without undergoing photodegradation itself. longchangchemical.com

2-hydroxybenzophenone derivatives are known for their broad UV absorption, covering both the UVA (320-400 nm) and UVB (280-320 nm) regions of the spectrum. partinchem.com The specific absorption maximum (λmax) and the breadth of the absorption band are influenced by the substituents on the phenyl rings. mdpi.com Studies on substituted 2,4-dihydroxybenzophenones show that both electron-donating and electron-withdrawing groups can cause a bathochromic (red) shift, moving the absorption to longer wavelengths. For example, unsubstituted 2,4-dihydroxybenzophenone has a λmax of 322.0 nm, while the introduction of a bromine atom at the 4'-position shifts the λmax to 327.4 nm. mdpi.com This tunability allows for the design of UV absorbers that target specific portions of the UV spectrum. The presence of chloro and fluoro substituents on this compound would similarly modulate its absorption profile, ensuring efficient coverage across the UVA and UVB ranges.

The photostability of 2-hydroxybenzophenones is a direct consequence of the efficient ESIPT mechanism. longchangchemical.com By converting electronic excitation energy into vibrational energy (heat) on a very fast timescale, the molecule avoids alternative photochemical pathways, such as radical formation or bond cleavage, which would lead to degradation. researchgate.net This ability to cycle repeatedly without being consumed is the hallmark of an effective photostabilizer. longchangchemical.com The structural integrity of this compound under prolonged UV irradiation is therefore exceptionally high, making it a reliable compound for protecting materials and skin from UV damage. mdpi.com

Emerging Research Frontiers and Future Prospects

Exploration of Stereoselective Synthetic Pathways

The precise three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity and material properties. Consequently, the development of stereoselective synthetic methods—reactions that control the formation of specific stereoisomers—is a critical frontier. For complex benzophenone (B1666685) derivatives, achieving high stereoselectivity remains a significant challenge and an active area of research.

A promising approach involves the use of chiral auxiliaries or catalysts to guide the formation of a specific stereocenter. Research into the synthesis of 4'-benzophenone-substituted nucleoside analogs has demonstrated the potential of highly diastereoselective Grignard additions. nih.govacs.org In one key step, a Grignard reagent derived from a protected o-benzophenone was added to a chiral furanose, achieving a diastereomeric ratio greater than 95:5. nih.govacs.org This strategy, where a chiral starting material directs the stereochemical outcome of a reaction, could be adapted for the synthesis of chiral derivatives of 2'-Chloro-5-fluoro-2-hydroxybenzophenone. The configuration of the newly created chiral center in these model systems was unambiguously confirmed by X-ray crystallography, highlighting the robustness of the method. nih.gov

Advanced Spectroscopic Probes for Real-Time Analysis

Understanding the behavior of this compound upon exposure to light is fundamental to its function and potential applications. Advanced spectroscopic techniques are providing unprecedented, real-time insights into the photophysical and photochemical processes that these molecules undergo.

Time-resolved spectroscopy, particularly on the picosecond timescale, is a powerful tool for tracking the rapid events that follow light absorption. Studies on closely related 2-hydroxyacetophenone (B1195853) derivatives show that upon excitation, the triplet state can form within 20 picoseconds and subsequently decays over hundreds of picoseconds, a process influenced by solvent polarity. nih.gov This type of analysis allows researchers to directly observe the formation and lifetime of transient species that are crucial to the molecule's function, such as its ability to dissipate UV energy.

Furthermore, the combination of experimental spectroscopy with computational studies provides a deeper understanding of a molecule's behavior. For 4-hydroxybenzophenone, this dual approach has revealed multiple fluorescence emission peaks, some of which arise from higher excited states (S2 → S0 transitions), a phenomenon that does not follow Kasha's rule. rsc.org The photophysical properties of 2-hydroxybenzophenone (B104022) derivatives are heavily influenced by an intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen. researchgate.net This bond plays a key role in the rapid, non-radiative decay pathway that makes these compounds effective UV absorbers. kyoto-u.ac.jp Advanced spectroscopic methods can probe how substitutions, such as the chloro and fluoro groups in this compound, modulate this hydrogen bond and the subsequent energy dissipation pathways in real-time.

Integration of Machine Learning in Computational Design

The design of novel molecules with tailored properties is being revolutionized by the integration of machine learning (ML) and artificial intelligence. For benzophenone derivatives, ML models can accelerate the discovery of new compounds by predicting their properties and generating novel chemical structures, significantly reducing the time and cost associated with experimental synthesis and testing. nih.gov

One key application is in materials science, where ML models have been used to design benzophenone-based organic semiconductors. rsc.org By training on a dataset of known molecules, a Random Forest regression model can accurately predict properties like the Lowest Unoccupied Molecular Orbital (LUMO) energy. rsc.org This predictive power allows for the virtual screening of thousands of new potential donor molecules, identifying candidates with optimal electronic properties for applications like organic photovoltaics. rsc.org

In the context of drug discovery, ML-enhanced de novo molecular design can generate billions of novel molecular structures from scratch. nih.gov These virtual libraries can then be rapidly profiled using a combination of physics-based calculations and ML algorithms to predict experimental endpoints, such as binding affinity to a biological target. nih.gov This approach could be applied to design derivatives of this compound with enhanced biological activity, exploring vast chemical spaces to identify novel scaffolds with favorable potency and property profiles in a fraction of the time required for traditional methods. nih.gov

| Application Area | Machine Learning Technique | Predicted Property / Outcome | Potential Impact |

|---|---|---|---|

| Organic Semiconductors | Random Forest Regression | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Design of new organic chromophores for photovoltaics. rsc.org |

| Drug Discovery | De Novo Molecular Design & Deep Learning | Generation of novel scaffolds with high potency and selectivity | Accelerated identification of drug candidates. nih.gov |

| Virtual Screening | Clustering and Deep Learning | Prediction of experimental endpoints (e.g., binding affinity) | Rapid profiling of vast virtual chemical libraries. nih.govnih.gov |

Deeper Mechanistic Insights into Photobiological Interactions (In Vitro)

While many benzophenones are used for UV protection, their interaction with light can also lead to unintended biological consequences. Understanding the mechanisms of these photobiological interactions at the cellular level is a crucial research frontier, with in vitro assays providing a powerful platform for investigation.

A significant concern is phototoxicity, where a chemical becomes toxic upon exposure to light. In vitro studies using cell lines such as Balb/c 3T3 fibroblasts are used to assess this risk. nih.gov Research has shown that some benzophenone derivatives, like Benzophenone-1 and the drug ketoprofen, are categorized as phototoxic, exhibiting the ability to generate harmful reactive oxygen species (ROS) upon exposure to simulated sunlight. nih.govnih.gov In contrast, other derivatives like BP-3 and BP-4 were found to be non-phototoxic under similar conditions. nih.gov These studies highlight that small changes in molecular structure can significantly alter phototoxic potential.

Future research will focus on elucidating the precise mechanisms for compounds like this compound. This involves not only quantifying ROS production but also using computational methods like Density Functional Theory (DFT) to model the photodegradation pathways. nih.gov Such computational studies can predict the formation of reactive intermediates and photoproducts, providing a molecular-level explanation for observed in vitro phototoxicity. nih.gov By combining advanced in vitro models with theoretical calculations, researchers can gain a deeper understanding of the structure-phototoxicity relationship, enabling the design of safer and more effective molecules.

| Compound | Cell Line Used | UV Condition | Phototoxicity Result | Key Finding |

|---|---|---|---|---|

| Benzophenone-1 (BP-1) | Balb/c 3T3, HS68, HaCaT | UVA+ | Phototoxic | Detected as phototoxic under UVA exposure. nih.gov |

| Benzophenone-3 (BP-3) | Balb/c 3T3, HS68, HaCaT | UVA+ | Non-phototoxic | Considered a low-risk chemical under tested conditions. nih.gov |

| Benzophenone-4 (BP-4) | Balb/c 3T3, HS68, HaCaT | UVA+ | Non-phototoxic | Considered a low-risk chemical under tested conditions. nih.gov |

| Ketoprofen | 3T3 Fibroblasts | Simulated Sunlight | Phototoxic | Exhibited significant ROS generation. nih.gov |

Sustainable Synthesis and Environmental Impact Mitigation

The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. For benzophenones, this involves using safer solvents, reducing energy consumption, and employing catalysts that are efficient and environmentally benign.

One promising avenue is the use of organocatalysis, which avoids the need for heavy metals. A highly selective synthesis of 2-hydroxybenzophenone frameworks has been developed using organocatalyzed benzannulation reactions in an environmentally benign green solvent. rsc.org Other green methods for benzophenone synthesis include using clean oxidants like hydrogen peroxide (H₂O₂) under microwave irradiation, which can produce high yields in short reaction times without significant pollution. researchgate.net Photochemical methods that utilize sunlight as a renewable energy source for reactions, such as the photoreduction of benzophenone using ethanol (B145695) as a green solvent, are also being explored. hilarispublisher.comresearchgate.net A patented method highlights a catalytic approach using nickel chloride in a one-pot synthesis, which is described as a low-cost and green route to 2-hydroxybenzophenone compounds. google.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.